molecular formula C14H24O6 B11967975 Triethyl pentane-1,3,4-tricarboxylate CAS No. 7252-77-9

Triethyl pentane-1,3,4-tricarboxylate

Cat. No.: B11967975
CAS No.: 7252-77-9
M. Wt: 288.34 g/mol
InChI Key: BRKHUIZBJQMMQJ-UHFFFAOYSA-N
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Description

Triethyl pentane-1,3,4-tricarboxylate is an organic compound with the molecular formula C14H24O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl pentane-1,3,4-tricarboxylate can be synthesized through esterification reactions involving pentane-1,3,4-tricarboxylic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl pentane-1,3,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl pentane-1,3,4-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl pentane-1,3,4-tricarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic studies or drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl pentane-1,3,4-tricarboxylate is unique due to its specific arrangement of ester groups on the pentane backbone, which imparts distinct chemical properties and reactivity compared to other tricarboxylate esters. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous .

Properties

CAS No.

7252-77-9

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

triethyl 1-methylbutane-1,2,4-tricarboxylate

InChI

InChI=1S/C14H24O6/c1-5-18-12(15)9-8-11(14(17)20-7-3)10(4)13(16)19-6-2/h10-11H,5-9H2,1-4H3

InChI Key

BRKHUIZBJQMMQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(C)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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